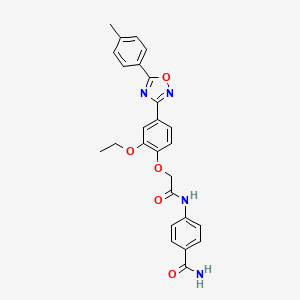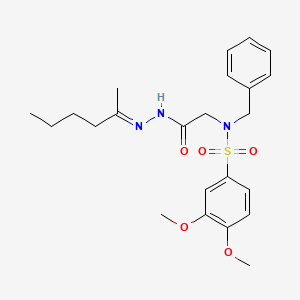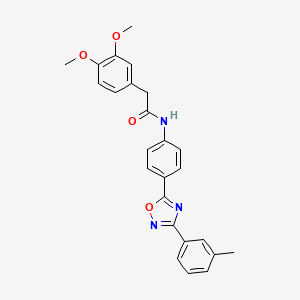![molecular formula C19H24N4O B7698487 N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7698487.png)
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrazoloquinoline derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and future directions have been studied extensively.
Mécanisme D'action
The mechanism of action of N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of various kinases, including PI3K, Akt, and mTOR, which are involved in various cellular processes, including cell growth and survival. In addition, it has also been found to inhibit the activity of various cytokines and growth factors, which are involved in various inflammatory and immune responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has also been found to inhibit the production of various cytokines and chemokines, which are involved in various inflammatory and immune responses. In vivo studies have shown that it can inhibit tumor growth and metastasis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide in lab experiments include its high potency and selectivity, as well as its potential applications in various fields. However, its limitations include its low solubility in aqueous solutions and its potential toxicity, which requires careful handling and monitoring.
Orientations Futures
There are several future directions for the research on N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide. In the field of medicinal chemistry, further studies are needed to explore its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In addition, further studies are needed to explore its potential applications in the field of organic electronics, where it has shown promising results as a material for organic field-effect transistors and organic solar cells. Finally, further studies are needed to explore its potential as a tool for studying various cellular processes, including cell growth and survival, and inflammation and immune responses.
Méthodes De Synthèse
The synthesis of N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide has been achieved through various methods, including microwave-assisted synthesis, one-pot synthesis, and Suzuki coupling reaction. Among these, the Suzuki coupling reaction has been found to be the most efficient method for the synthesis of this compound.
Applications De Recherche Scientifique
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, it has been explored as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In addition, it has also been studied for its potential applications in the field of organic electronics, where it has shown promising results as a material for organic field-effect transistors and organic solar cells.
Propriétés
IUPAC Name |
N-(1-butylpyrazolo[3,4-b]quinolin-3-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-3-5-11-17(24)21-18-15-13-14-9-7-8-10-16(14)20-19(15)23(22-18)12-6-4-2/h7-10,13H,3-6,11-12H2,1-2H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWRVBBAJOPAGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN(C2=NC3=CC=CC=C3C=C12)CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-2-methyl-N'-(4-(methylthio)benzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/no-structure.png)
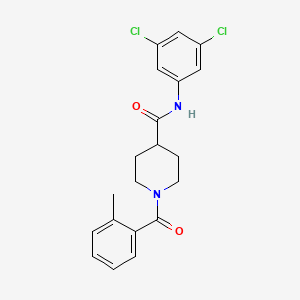
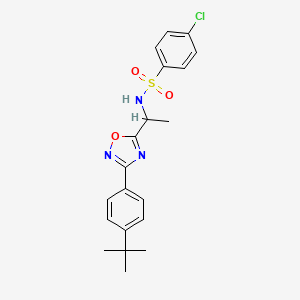
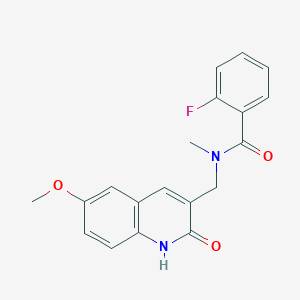
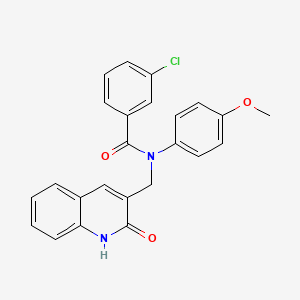
![N-(2-methoxy-5-{[(pyridin-4-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7698472.png)

![(E)-N'-((1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7698480.png)
